2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is a chemical compound with a molecular formula of C20H24FN3O. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide typically involves the reaction of 2-fluorophenylpiperazine with N-(1-phenylethyl)acetamide. The reaction is usually carried out in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. Common solvents used include dichloromethane and ethanol, while catalysts such as triethylamine or potassium carbonate may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a receptor antagonist or agonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to a receptor and inhibit its activity, leading to downstream effects on cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
JNJ-31020028: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
FPMINT: A novel inhibitor of human equilibrative nucleoside transporters.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is unique due to its specific structural features, such as the combination of a fluorophenyl group and a piperazine ring
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16(17-7-3-2-4-8-17)22-20(25)15-23-11-13-24(14-12-23)19-10-6-5-9-18(19)21/h2-10,16H,11-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJFURGEMGLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199693 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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